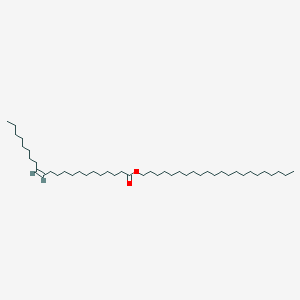

Behenyl erucate

説明

特性

CAS番号 |

18312-32-8 |

|---|---|

分子式 |

C44H86O2 |

分子量 |

647.2 g/mol |

IUPAC名 |

docosyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C44H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-43H2,1-2H3/b20-18- |

InChIキー |

MQSDOCWFPKXZGN-ZZEZOPTASA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

他のCAS番号 |

18312-32-8 |

製品の起源 |

United States |

科学的研究の応用

Cosmetic Applications

Behenyl erucate is widely used in the cosmetics industry due to its multifunctional properties:

- Skin Conditioning Agent : It acts as a moisturizer, helping to maintain skin hydration and improve texture. Its emollient nature allows it to form a protective barrier on the skin, reducing water loss.

- Hair Conditioning Agent : In hair care products, behenyl erucate improves manageability and shine while reducing frizz. It helps to detangle hair and provides a smooth finish.

- Thickening Agent : The compound can also serve as a thickener in creams and lotions, enhancing the viscosity of formulations without compromising spreadability.

Table 1: Cosmetic Functions of Behenyl Erucate

| Function | Description |

|---|---|

| Skin Conditioning | Moisturizes and softens skin; forms protective barrier |

| Hair Conditioning | Enhances shine, manageability, and reduces frizz |

| Thickening Agent | Increases viscosity of creams and lotions |

Pharmaceutical Applications

In addition to cosmetic uses, behenyl erucate finds applications in pharmaceuticals:

- Drug Delivery Systems : Due to its emulsifying properties, behenyl erucate can be utilized in drug formulations to enhance bioavailability and stability. It aids in the solubilization of hydrophobic drugs.

- Topical Formulations : The compound is often included in topical creams and ointments for its skin-conditioning effects, promoting better absorption of active ingredients.

Case Study: Drug Formulation

A study demonstrated that incorporating behenyl erucate into a topical formulation significantly improved the permeation of active pharmaceutical ingredients through the skin barrier compared to formulations without it. This highlights its potential as an effective penetration enhancer in drug delivery systems .

Safety Assessments

Safety evaluations conducted by expert panels have established that behenyl erucate is safe for use in cosmetics at concentrations typically employed in formulations. Studies indicate low irritation potential and minimal sensitization risks when applied topically .

Table 2: Safety Profile of Behenyl Erucate

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Behenyl Erucate vs. Oleyl Erucate

Structural Differences :

- Behenyl erucate : C22:0 (behenyl alcohol) + C22:1Δ13 (erucic acid).

- Oleyl erucate : C18:1Δ9 (oleyl alcohol) + C22:1Δ13 (erucic acid).

Physicochemical Properties :

- Melting Point : Behenyl erucate likely has a higher melting point than oleyl erucate due to the saturated behenyl chain, which enhances crystallinity. Oleyl erucate, with its unsaturated oleyl chain, remains liquid at room temperature, ideal for emollient applications .

- Hydrophobicity : Both compounds exhibit strong hydrophobic behavior, but behenyl erucate’s saturated structure may reduce molecular mobility, increasing adsorption energy on mineral surfaces compared to unsaturated analogs like oleyl erucate .

Table 1: Key Properties of Behenyl Erucate and Oleyl Erucate

| Property | Behenyl Erucate | Oleyl Erucate |

|---|---|---|

| Molecular Formula | C₄₄H₈₄O₂ | C₄₀H₇₆O₂ |

| Chain Structure | Saturated (C22:0/C22:1) | Unsaturated (C18:1/C22:1) |

| Melting Point | High (estimated >50°C) | Low (liquid at 25°C) |

| Friction Coefficient | N/A | 30–50% lower than oleate |

| Primary Applications | Lubricants, thickeners | Skincare, haircare |

Behenyl Erucate vs. Behenyl Oleate

Structural Differences :

- Behenyl erucate : C22:0 + C22:1Δ13.

- Behenyl oleate : C22:0 + C18:1Δ7.

Performance Insights :

- Oxidative Stability : Erucic acid’s longer chain (C22 vs. C18 in oleate) may enhance resistance to oxidation, critical for high-temperature lubricants .

- Tribological Efficacy : In ionic liquid formulations, erucate derivatives demonstrate lower wear volumes (e.g., 0.05 mm³ vs. 0.12 mm³ for oleate) due to stronger adsorption on metal surfaces .

Market Trends :

Behenyl oleate is well-established in anti-evaporative formulations (e.g., liposomal drug delivery), whereas behenyl erucate’s niche applications are emerging in high-performance lubricants and specialty cosmetics .

Behenyl Erucate vs. Other Long-Chain Esters

- Methyl Erucate : Shorter chain (methyl group) reduces hydrophobicity and thermal stability, limiting industrial utility. However, it serves as a reference in GC-MS analysis for erucic acid quantification .

- Bis(2-hydroxyethyl)ammonium Erucate: This protic ionic liquid outperforms traditional esters in aqueous lubrication, achieving a 40% friction reduction at 80°C. Behenyl erucate’s non-ionic structure may lack this adaptability but offers better compatibility with non-polar matrices .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Behenyl Erucate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves esterification of erucic acid with behenyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Reaction parameters such as temperature (optimized between 60–80°C), molar ratios, and solvent systems (e.g., toluene for azeotropic water removal) must be rigorously controlled. Purity is assessed via HPLC or GC-MS, with column chromatography used for purification .

- Data Consideration : Yield and purity data should be tabulated for varying conditions (e.g., catalyst type, reaction time). Include retention times from chromatographic analyses and FT-IR/NMR peaks (e.g., ester carbonyl at ~1740 cm⁻¹) to confirm structural integrity .

Q. How is Behenyl Erucate characterized in terms of physicochemical properties, and what analytical techniques are most reliable?

- Methodology : Key properties include melting point (reported ~45–50°C), viscosity, and solubility in lipid solvents. Differential Scanning Calorimetry (DSC) determines thermal behavior, while dynamic light scattering (DLS) assesses colloidal stability in emulsions. Surface tension measurements via tensiometry evaluate surfactant efficacy .

- Data Contradictions : Discrepancies in melting points across studies may arise from polymorphic forms or impurities. Cross-validate using multiple techniques (e.g., DSC paired with polarized light microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。